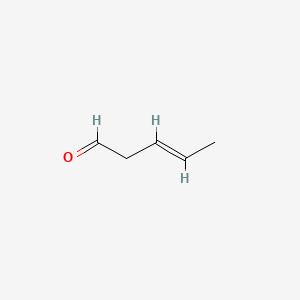

Pent-3-enal

Description

Structure

3D Structure

Properties

CAS No. |

5604-55-7 |

|---|---|

Molecular Formula |

C5H8O |

Molecular Weight |

84.12 g/mol |

IUPAC Name |

(E)-pent-3-enal |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2-3,5H,4H2,1H3/b3-2+ |

InChI Key |

WUCQRXWCJPCWTQ-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC=O |

Canonical SMILES |

CC=CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data of (E)-pent-3-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (E)-pent-3-enal, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted values based on established spectroscopic principles and data from analogous structures. It also outlines standard experimental protocols for obtaining such data.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for (E)-pent-3-enal. These values are estimations and should be used as a reference for experimental design and data interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-pent-3-enal

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | 9.4 - 9.5 | t | ~1.5 |

| H2 (Methylene) | 3.1 - 3.2 | m | - |

| H3 (Olefinic) | 5.5 - 5.7 | m | - |

| H4 (Olefinic) | 5.6 - 5.8 | m | - |

| H5 (Methyl) | 1.7 - 1.8 | d | ~6.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-pent-3-enal

| Carbon | Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 200 - 205 |

| C2 (Methylene) | 40 - 45 |

| C3 (Olefinic) | 125 - 130 |

| C4 (Olefinic) | 130 - 135 |

| C5 (Methyl) | 15 - 20 |

Table 3: Predicted IR Spectroscopic Data for (E)-pent-3-enal

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-H Stretch (Aldehyde) | 2720 - 2820 and 2820 - 2920 | Medium (two bands) |

| C=C Stretch (Alkene) | 1660 - 1680 | Medium |

| =C-H Stretch (Alkene) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-H Bend (Alkene, trans) | 960 - 980 | Strong |

Table 4: Predicted Mass Spectrometry Data for (E)-pent-3-enal

| m/z | Proposed Fragment | Relative Abundance |

| 84 | [M]⁺ (Molecular Ion) | Moderate |

| 83 | [M-H]⁺ | Moderate to High |

| 55 | [M-CHO]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| 39 | [C₃H₃]⁺ | Moderate |

| 29 | [CHO]⁺ | Moderate |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of (E)-pent-3-enal.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-pent-3-enal in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (E)-pent-3-enal.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (E)-pent-3-enal.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The GC will separate the components of the sample before they enter the mass spectrometer.

-

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to a standard value of 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of approximately 20-200 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like (E)-pent-3-enal.

Caption: General workflow for spectroscopic analysis.

(Z)-pent-3-enal physical characteristics

An In-depth Technical Guide on the Physical Characteristics of (Z)-pent-3-enal

This technical guide provides a comprehensive overview of the known physical and chemical properties of (Z)-pent-3-enal. The information is compiled for researchers, scientists, and professionals in drug development and organic synthesis, focusing on quantitative data, experimental context, and analytical workflows.

Chemical Identity

(Z)-pent-3-enal is an organic compound classified as an unsaturated aldehyde. Its structure consists of a five-carbon chain with a carbonyl group at position 1 and a cis-configured (Z) double bond between carbons 3 and 4.

-

IUPAC Name: (3Z)-pent-3-enal

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (Z)-pent-3-enal. It is important to note that many of these values are calculated or estimated due to the compound's specific nature and limited availability of experimentally determined data.

| Property | Value | Source Type |

| Molecular Weight | 84.12 g/mol | IUPAC[1] |

| Appearance | Colorless to pale yellow clear liquid | Estimated[3] |

| Boiling Point | 101.00 - 102.00 °C (at 760 mm Hg) | Estimated[3] |

| 366.62 K (93.47 °C) | Calculated (Joback)[1] | |

| Melting Point | 183.03 K (-90.12 °C) | Calculated (Joback)[1] |

| Vapor Pressure | 35.37 mmHg at 25.00 °C | Estimated[3] |

| Flash Point | 31.00 °F (-0.56 °C) (Tagliabue Closed Cup) | Estimated[3] |

| Solubility | Soluble in alcohol; Insoluble in water | Estimated[3] |

| Water: 1.498 x 10⁴ mg/L at 25 °C | Estimated[3] | |

| Log₁₀(Water Solubility in mol/L): -1.05 | Calculated (Crippen)[1] | |

| Octanol/Water Partition Coefficient (logP) | 0.922 | Estimated[3] |

| 1.151 | Calculated (Crippen)[1] |

Experimental Protocols for Physical Characterization

While specific experimental data for (Z)-pent-3-enal is limited, the determination of its physical properties would follow established analytical chemistry protocols.

Boiling Point Determination

The boiling point of a volatile aldehyde like (Z)-pent-3-enal is typically determined at atmospheric pressure using a micro-boiling point apparatus or by distillation.

-

Methodology: A small sample of the purified liquid is placed in a distillation flask with a thermometer positioned to measure the vapor temperature. The liquid is heated, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point. For greater accuracy, this is performed under controlled atmospheric pressure (760 mmHg).

Gas Chromatography (GC) Analysis

Gas chromatography is a fundamental technique for assessing the purity and identity of volatile compounds. The NIST Chemistry WebBook indicates the availability of GC data for (Z)-pent-3-enal, which is crucial for its characterization.[2][4]

-

Methodology:

-

Sample Preparation: A dilute solution of (Z)-pent-3-enal is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity.

-

Detection: As the separated components exit the column, they pass through a detector (e.g., a Flame Ionization Detector - FID or a Mass Spectrometer - MS). The detector generates a signal proportional to the amount of the component.

-

Data Analysis: The output is a chromatogram, a plot of detector response versus retention time. The retention time for (Z)-pent-3-enal can be compared to a known standard for identification, and the peak area can be used for quantification.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of (Z)-pent-3-enal using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for identifying and quantifying volatile organic compounds.

Caption: Workflow for the analysis of (Z)-pent-3-enal via GC-MS.

References

The Enigmatic Presence of Pent-3-enal in Perilla frutescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perilla frutescens, a plant of significant interest in traditional medicine and culinary arts, is known for its complex profile of volatile organic compounds (VOCs). While research has predominantly focused on major constituents such as perillaldehyde (B36042) and perilla ketone, the natural occurrence of minor compounds like Pent-3-enal remains an area of nascent exploration. This technical guide provides an in-depth overview of the current understanding of this compound in Perilla frutescens, including its hypothetical biosynthetic pathway, a detailed protocol for its analysis, and a summary of the available data. The information presented herein is intended to serve as a foundational resource for researchers investigating the nuanced phytochemistry of Perilla frutescens and the potential biological activities of its lesser-known constituents.

Introduction

Perilla frutescens (L.) Britt. is an annual herbaceous plant belonging to the Lamiaceae family. It is widely cultivated and consumed in East Asian countries for its leaves, seeds, and essential oil. The characteristic aroma and biological activities of Perilla are attributed to its rich and varied composition of volatile compounds. While numerous studies have characterized the major volatile components, which can vary significantly between different chemotypes, the presence of trace compounds is often overlooked.

This compound, a five-carbon unsaturated aldehyde, has been reported to be a natural constituent of Perilla frutescens. As a reactive carbonyl species, this compound may contribute to the overall bioactivity and sensory profile of the plant. Understanding its origin and concentration is crucial for a comprehensive phytochemical characterization of Perilla frutescens and for exploring its potential applications in drug development and other industries. This guide aims to consolidate the available information on this compound in this species and to provide a framework for future research.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of short-chain aldehydes, such as this compound, in plants is not as well-defined as that of major secondary metabolites like terpenes and phenylpropanoids. However, it is widely accepted that these C5 and C6 aldehydes are primarily formed through the enzymatic or non-enzymatic degradation of polyunsaturated fatty acids (PUFAs) via the lipid peroxidation pathway.

The proposed pathway for the formation of this compound in Perilla frutescens initiates with the oxidation of linolenic acid (a major fatty acid in Perilla leaves). This process can be catalyzed by lipoxygenase (LOX) enzymes or initiated by reactive oxygen species (ROS). The resulting hydroperoxy linolenic acid is then cleaved by hydroperoxide lyase (HPL) to produce C6 and C12 fragments. The C6 aldehyde, (Z)-3-hexenal, is a known volatile compound in many plants, including Perilla frutescens. Subsequent enzymatic or oxidative modifications of these initial products can lead to the formation of shorter-chain aldehydes, including this compound.

Data Presentation

A comprehensive review of the scientific literature reveals a significant gap in the quantitative analysis of this compound in Perilla frutescens. While numerous studies have detailed the composition of the plant's essential oil and volatile extracts, they have predominantly focused on the major constituents. To date, no published research has provided specific quantitative data on the concentration or relative abundance of this compound in different tissues (leaves, stems, seeds) or across various chemotypes of Perilla frutescens.

Table 1: Quantitative Data for this compound in Perilla frutescens

| Plant Part | Chemotype | Concentration (e.g., µg/g DW) | Relative Abundance (%) | Reference |

| Leaf | Not Specified | Data Not Available | Data Not Available | N/A |

| Stem | Not Specified | Data Not Available | Data Not Available | N/A |

| Seed | Not Specified | Data Not Available | Data Not Available | N/A |

The absence of quantitative data highlights a critical area for future research. The development and application of sensitive analytical methods are necessary to accurately quantify the levels of this compound and other minor volatile compounds in Perilla frutescens. Such data will be invaluable for understanding the plant's complete phytochemical profile and for correlating chemical composition with biological activity.

Experimental Protocols

The analysis of a minor, volatile compound like this compound in a complex plant matrix requires a sensitive and specific analytical methodology. While a specific protocol for this compound in Perilla frutescens has not been published, the following is a detailed, adapted protocol based on established methods for the analysis of volatile compounds in plant materials using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME

-

Plant Material: Fresh leaves of Perilla frutescens should be harvested and immediately processed to prevent the loss of volatile compounds. A representative sample (e.g., 1-2 g) is finely ground under liquid nitrogen.

-

Internal Standard: An appropriate internal standard (e.g., 2-methyl-2-pentenal (B83557) or a deuterated analog) is added to the ground sample to enable accurate quantification.

-

Vial Preparation: The ground sample is placed in a 20 mL headspace vial and sealed with a PTFE/silicone septum.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.

-

SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of volatile compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp 1: Increase to 150 °C at 5 °C/min.

-

Ramp 2: Increase to 250 °C at 10 °C/min, hold for 5 min.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of this compound. Key ions for this compound (m/z 84, 69, 55, 41) should be monitored in SIM mode.

-

Data Analysis

-

Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

-

Quantification: The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated with standard solutions of this compound.

Conclusion

The natural occurrence of this compound in Perilla frutescens represents an intriguing aspect of the plant's phytochemistry that warrants further investigation. While its presence has been reported, there is a clear lack of quantitative data and a dedicated analytical protocol for this compound in this specific plant matrix. The hypothetical biosynthetic pathway, likely stemming from the lipid peroxidation of polyunsaturated fatty acids, provides a logical framework for understanding its formation.

The detailed experimental protocol provided in this guide offers a robust starting point for researchers aiming to quantify this compound and other minor volatile compounds in Perilla frutescens. Future research should focus on the quantitative analysis of this compound across different Perilla chemotypes and growing conditions, as well as the evaluation of its potential contribution to the plant's overall bioactivity. A deeper understanding of the complete volatile profile of Perilla frutescens will undoubtedly open new avenues for its application in the pharmaceutical and food industries.

The Biosynthesis of Pent-3-enal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-enal is a C5 volatile organic compound that contributes to the characteristic aroma of various plants. As a member of the green leaf volatiles (GLVs), it plays a role in plant defense signaling and tritrophic interactions. The biosynthesis of this compound is intricately linked to the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to tissue damage from herbivores, pathogens, or mechanical stress. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, summarizing quantitative data for related compounds, presenting relevant experimental protocols, and visualizing the involved pathways.

The Biosynthetic Pathway of this compound

The formation of this compound in plants originates from the oxidation of polyunsaturated fatty acids, primarily α-linolenic acid, through a specialized branch of the lipoxygenase (LOX) pathway. The synthesis is notably catalyzed by a 13-lipoxygenase and proceeds independently of hydroperoxide lyase (HPL), the enzyme typically responsible for the production of C6-aldehydes.[1][2][3] In fact, studies have shown that the knockdown of HPL can lead to an increase in the synthesis of C5 volatile compounds.[1][2][3]

The proposed pathway involves the following key steps:

-

Release of α-Linolenic Acid: Upon tissue damage, phospholipases release α-linolenic acid from the plant cell membranes.

-

Formation of 13-Hydroperoxy-α-Linolenic Acid (13-HPOT): A 13-lipoxygenase (13-LOX) enzyme, such as TomloxC in tomato, catalyzes the dioxygenation of α-linolenic acid to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[1][4]

-

Formation of an Alkoxyl Radical: The 13-HPOT intermediate can then be converted into an alkoxyl radical. One proposed mechanism suggests a second enzymatic reaction by a lipoxygenase.[1] Another possibility is that the 13-LOX itself can catalyze the cleavage of the hydroperoxide, leading to the formation of an alkoxyl radical.[5]

-

Non-Enzymatic Cleavage: The unstable alkoxyl radical undergoes non-enzymatic cleavage, a process known as β-scission, to yield C5 volatile compounds.

-

Formation of this compound Precursors: This cleavage is thought to produce C5 alcohols such as 1-penten-3-ol (B1202030) and 2(Z)-penten-1-ol.[6][7][8]

-

Oxidation to this compound: The C5 alcohol precursors are then likely oxidized to their corresponding aldehydes, including this compound, by alcohol dehydrogenases.

This LOX-dependent, HPL-independent pathway represents a significant branch point in the metabolism of fatty acid hydroperoxides in plants.[1][3]

Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in the existing literature. However, data from studies on related C5 and C6 volatiles provide valuable context for the efficiency of the lipoxygenase pathway.

| Plant Species | Enzyme/Condition | Substrate | Product(s) | Yield/Activity | Reference |

| Tomato (Solanum lycopersicum) | TomloxC (13-LOX) | α-Linolenic Acid | C5 and C6 volatiles | Significant reduction in volatiles in antisense lines | [1] |

| Soybean (Glycine max) | Lipoxygenase | 13(S)-HPOT | 1-penten-3-ol, 2(Z)-penten-1-ol | Increased 24-fold under anaerobic conditions | [6] |

| Potato (Solanum tuberosum) | HPL knockdown | Endogenous | Increased C5 compounds | - | [1] |

| Arabidopsis thaliana | HPL knockdown | Endogenous | Increased C5 compounds | - | [1] |

Experimental Protocols

Lipoxygenase (13-LOX) Activity Assay

This protocol is adapted from general lipoxygenase assays and can be used to measure the initial step in this compound biosynthesis.

Principle: The formation of the conjugated diene system in the hydroperoxide product from α-linolenic acid results in an increase in absorbance at 234 nm.

Materials:

-

Plant tissue extract (containing 13-LOX)

-

α-Linolenic acid (substrate)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the plant tissue extract.

-

Initiate the reaction by adding a solution of α-linolenic acid.

-

Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

One unit of LOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Analysis of this compound and Other C5 Volatiles by GC-MS

This protocol outlines a general method for the extraction and quantification of volatile compounds from plant tissues.

Principle: Volatile compounds are extracted from the plant material, separated by gas chromatography (GC), and identified and quantified by mass spectrometry (MS).

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Solid-phase microextraction (SPME) fiber or solvent for extraction (e.g., dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., a deuterated analog of a related volatile)

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh plant tissue in liquid nitrogen.

-

Volatile Extraction:

-

Headspace SPME: Place the homogenized tissue in a sealed vial and expose an SPME fiber to the headspace for a defined period to adsorb the volatiles.

-

Solvent Extraction: Extract the homogenized tissue with a suitable solvent, followed by concentration of the extract.

-

-

GC-MS Analysis:

-

Introduce the extracted volatiles into the GC-MS system.

-

Use an appropriate GC column (e.g., DB-5ms) and temperature program to separate the compounds.

-

The mass spectrometer is used to identify the compounds based on their mass spectra and retention times compared to authentic standards.

-

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

References

- 1. A 13-lipoxygenase, TomloxC, is essential for synthesis of C5 flavour volatiles in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 13-lipoxygenase, TomloxC, is essential for synthesis of C5 flavour volatiles in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The Composition of Volatiles and the Role of Non-Traditional LOX on Target Metabolites in Virgin Olive Oil from Autochthonous Dalmatian Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a C-5,13-Cleaving Enzyme of 13(S)-Hydroperoxide of Linolenic Acid by Soybean Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Characterization of a C-5,13-Cleaving Enzyme of 13(S)-Hydroperoxide of Linolenic Acid by Soybean Seed | Semantic Scholar [semanticscholar.org]

A Theoretical Investigation into the Conformational Stability of Pent-3-enal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the conformational stability of Pent-3-enal. Drawing upon established computational chemistry techniques for analogous α,β-unsaturated aldehydes, this document outlines a robust framework for determining the relative energies of its various conformers, transition states, and the associated rotational barriers. While specific experimental data for this compound is limited in the current body of literature, this guide serves as a detailed protocol for researchers aiming to conduct such an analysis, providing expected outcomes based on studies of structurally similar molecules.

Introduction to the Conformational Landscape of this compound

This compound (C₅H₈O) is an α,β-unsaturated aldehyde that possesses conformational flexibility arising from the rotation around its single bonds. The molecule can exist as two primary geometric isomers, (E)-pent-3-enal and (Z)-pent-3-enal, due to the restricted rotation about the C=C double bond.[1] Further conformational diversity arises from the rotation around the C₂-C₃ and C₃-C₄ single bonds.

The stability of these various conformers is dictated by a delicate balance of steric hindrance, torsional strain, and electronic effects such as hyperconjugation. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential biological activity. Theoretical calculations provide a powerful tool to explore this complex potential energy surface.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reliable results. The following outlines a widely accepted methodology for the conformational analysis of molecules like this compound, based on Density Functional Theory (DFT) and higher-level ab initio calculations.

Initial Structure Generation and Optimization

The first step involves the generation of all plausible conformers of (E)- and (Z)-pent-3-enal. This is typically achieved by systematically rotating the dihedral angles of the C₂-C₃ and C₃-C₄ bonds. The resulting initial geometries are then optimized to locate the local minima on the potential energy surface.

Protocol:

-

Conformational Search: Perform a systematic scan of the dihedral angles associated with the C-C single bonds in 30° increments to generate a comprehensive set of initial structures.

-

Geometry Optimization: Each generated structure is then fully optimized without constraints. A common and reliable level of theory for this step is DFT using the B3LYP functional with a Pople-style basis set such as 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for geometry optimizations.

Frequency Calculations and Thermodynamic Corrections

Following optimization, frequency calculations are performed for each stationary point. These calculations serve two primary purposes: to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) or transition states (have exactly one imaginary frequency), and to compute the zero-point vibrational energies (ZPVE) and other thermal corrections to the electronic energies.

Protocol:

-

Vibrational Frequency Analysis: Perform frequency calculations at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

-

Thermodynamic Data: From the frequency calculations, obtain the ZPVE, and thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set. This approach is often more computationally efficient than performing the full geometry optimization at the higher level.

Protocol:

-

Higher-Level Theory: Employ a more sophisticated method such as the M06-2X functional, which is known to perform well for thermochemistry and non-covalent interactions, with a larger basis set like 6-311++G(d,p).

-

Coupled Cluster Theory (for high accuracy): For benchmark-quality results, single-point energy calculations using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ) are recommended for the most stable conformers.

Data Presentation: Relative Stability of this compound Conformers

The calculated energies are typically reported as relative energies with respect to the most stable conformer. The following tables present a hypothetical but plausible summary of the expected results for the conformational analysis of (E)- and (Z)-pent-3-enal.

Table 1: Calculated Relative Energies (in kcal/mol) of (E)-Pent-3-enal Conformers

| Conformer | B3LYP/6-31G(d) (ΔE) | M06-2X/6-311++G(d,p) (ΔE+ZPVE) | CCSD(T)/cc-pVTZ (ΔE+ZPVE) |

| E-s-trans-gauche | 0.00 | 0.00 | 0.00 |

| E-s-trans-anti | 0.52 | 0.45 | 0.41 |

| E-s-cis-gauche | 1.89 | 1.75 | 1.68 |

| E-s-cis-anti | 2.41 | 2.20 | 2.10 |

Table 2: Calculated Relative Energies (in kcal/mol) of (Z)-Pent-3-enal Conformers

| Conformer | B3LYP/6-31G(d) (ΔE) | M06-2X/6-311++G(d,p) (ΔE+ZPVE) | CCSD(T)/cc-pVTZ (ΔE+ZPVE) |

| Z-s-trans-gauche | 3.50 | 3.30 | 3.20 |

| Z-s-trans-anti | 4.05 | 3.80 | 3.65 |

| Z-s-cis-gauche | 5.20 | 4.95 | 4.80 |

| Z-s-cis-anti | 5.75 | 5.45 | 5.30 |

Note: The conformer nomenclature (e.g., s-trans, gauche) refers to the dihedral angles of the C₂-C₃ and C₃-C₄ bonds, respectively. The energies are hypothetical and for illustrative purposes.

Visualization of Computational Workflows

Graphviz diagrams are provided to illustrate the logical flow of the computational procedures.

References

An In-depth Technical Guide to the Isomers of Pent-3-enal and Their Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pent-3-enal, focusing on the geometric isomers (E)-pent-3-enal and (Z)-pent-3-enal. It details their structural and spectroscopic properties and provides established experimental protocols for their synthesis, separation, and identification. This document is intended to be a valuable resource for professionals in research, and drug development who require a thorough understanding of these compounds.

Introduction to this compound Isomers

This compound (C₅H₈O) is an unsaturated aldehyde that exists as two geometric isomers: (E)-pent-3-enal and (Z)-pent-3-enal.[1][2] These isomers arise from the restricted rotation around the carbon-carbon double bond at the C3 position. The arrangement of the substituents on either side of the double bond dictates the stereochemistry, leading to distinct physical and chemical properties. The molecular weight of this compound is 84.12 g/mol .[3]

The (E)-isomer, also known as trans-3-pentenal, has the alkyl groups on opposite sides of the double bond, while the (Z)-isomer, or cis-3-pentenal, has them on the same side. This structural difference significantly influences their spectroscopic signatures, which is the basis for their identification and differentiation.

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of atoms in (E)- and (Z)-pent-3-enal results in measurable differences in their physicochemical and spectroscopic properties. A summary of available quantitative data is presented below.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-pent-3-enal | (Z)-pent-3-enal |

| IUPAC Name | (3E)-pent-3-enal[3] | (3Z)-pent-3-enal[4] |

| Synonyms | trans-3-Pentenal[3] | cis-3-pentenal[5] |

| CAS Number | 58838-14-5[3] | 53448-06-9[5] |

| Molecular Formula | C₅H₈O[2] | C₅H₈O[4] |

| Molecular Weight | 84.12 g/mol [3] | 84.1164 g/mol [4] |

| Boiling Point | Not available | 101-102 °C (estimated)[5] |

Table 2: Gas Chromatography (GC) Data for this compound Isomers

| Parameter | (E)-pent-3-enal | (Z)-pent-3-enal |

| Kovats Retention Index (non-polar column) | 735[3] | Not available |

| Normal Alkane RI (polar column) | Not available | 1005[4][6] |

Table 3: Predicted ¹H NMR Spectral Data of this compound Isomers

| Proton | (E)-pent-3-enal | (Z)-pent-3-enal |

| H1 (Aldehyde) | ~9.7 ppm (t) | ~9.7 ppm (t) |

| H2 (Methylene) | ~3.1 ppm (m) | ~3.2 ppm (m) |

| H3 (Olefinic) | ~5.6 ppm (m) | ~5.5 ppm (m) |

| H4 (Olefinic) | ~5.5 ppm (m) | ~5.4 ppm (m) |

| H5 (Methyl) | ~1.7 ppm (d) | ~1.6 ppm (d) |

| J₃,₄ Coupling Constant | ~15 Hz (trans) | ~10 Hz (cis) |

Table 4: Predicted ¹³C NMR Spectral Data of this compound Isomers

| Carbon | (E)-pent-3-enal | (Z)-pent-3-enal |

| C1 (Carbonyl) | ~200 ppm | ~200 ppm |

| C2 (Methylene) | ~45 ppm | ~40 ppm |

| C3 (Olefinic) | ~125 ppm | ~123 ppm |

| C4 (Olefinic) | ~130 ppm | ~128 ppm |

| C5 (Methyl) | ~18 ppm | ~13 ppm |

Table 5: Key Infrared (IR) Absorption Bands for this compound Isomers

| Functional Group | (E)-pent-3-enal | (Z)-pent-3-enal |

| C=O Stretch (Aldehyde) | ~1725 cm⁻¹ | ~1725 cm⁻¹ |

| C=C Stretch | ~1655 cm⁻¹ | ~1655 cm⁻¹ |

| C-H Stretch (Aldehyde) | ~2820 cm⁻¹, ~2720 cm⁻¹ | ~2820 cm⁻¹, ~2720 cm⁻¹ |

| =C-H Bend (trans) | ~965 cm⁻¹ | Not present |

| =C-H Bend (cis) | Not present | ~700 cm⁻¹ |

Note: The data in this table is predicted based on typical values for similar structures. The out-of-plane =C-H bending vibration is the most diagnostic feature for distinguishing between the two isomers.

Experimental Protocols

Synthesis of (Z)-pent-3-enal

The stereoselective synthesis of (Z)-alkenes can be challenging. A common and effective method for preparing (Z)-alkenals is through the partial hydrogenation of the corresponding alkyne. The following protocol is a general method adapted from the synthesis of similar (Z)-unsaturated alcohols and can be applied to produce (Z)-pent-3-enal from pent-3-ynal (B7893160).[7]

Reaction: Pent-3-ynal → (Z)-pent-3-enal

Reagents and Materials:

-

Pent-3-ynal

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (B57606) (optional, as a selectivity enhancer)

-

Anhydrous solvent (e.g., methanol, ethanol, or hexane)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Celite® for filtration

Procedure:

-

Catalyst Preparation: If not commercially available, Lindlar's catalyst can be prepared following established literature procedures.

-

Reaction Setup: In a hydrogenation flask, dissolve pent-3-ynal in the chosen anhydrous solvent.

-

Catalyst Addition: Under an inert atmosphere, add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne). For enhanced selectivity, a small amount of quinoline can be added.

-

Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize with hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure the selective formation of the (Z)-alkene and to avoid over-reduction to the corresponding alkane.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude (Z)-pent-3-enal can be purified by distillation or flash column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like the isomers of this compound. The difference in their boiling points and polarities allows for their separation on a GC column, and their mass spectra provide confirmation of their identity.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms, HP-5ms, or a polar column like DB-WAX for better separation of isomers)

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-200

Sample Preparation:

-

Dilute the sample containing the this compound isomers in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

Data Analysis:

-

Identify the peaks corresponding to the (E)- and (Z)-isomers based on their retention times. The isomer with the lower boiling point is generally expected to elute first.

-

Confirm the identity of each isomer by comparing their mass spectra with reference spectra from a database (e.g., NIST). The mass spectra of geometric isomers are often very similar, so retention time data is crucial for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is a definitive method for the structural elucidation of organic molecules and is particularly useful for distinguishing between geometric isomers. The key differentiating features in the ¹H NMR spectra are the coupling constants between the olefinic protons.

Instrumentation:

-

NMR spectrometer (300 MHz or higher)

Sample Preparation:

-

Dissolve a few milligrams of the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Analysis:

-

The coupling constant (J) between the two olefinic protons (H3 and H4) is diagnostic of the double bond geometry.

-

For (E)-pent-3-enal, the J value will be in the range of 12-18 Hz, characteristic of a trans relationship.

-

For (Z)-pent-3-enal, the J value will be in the range of 7-12 Hz, characteristic of a cis relationship.

-

¹³C NMR Analysis:

-

The chemical shift of the methyl carbon (C5) is also a useful indicator. Due to the steric compression in the (Z)-isomer (gamma-gauche effect), the C5 signal is expected to be shifted upfield (to a lower ppm value) compared to the (E)-isomer.

Infrared (IR) Spectroscopy for Isomer Identification

IR spectroscopy can provide quick and valuable information about the geometry of the double bond.

Instrumentation:

-

FTIR spectrometer

Sample Preparation:

-

The sample can be analyzed as a neat liquid (between salt plates) or as a dilute solution in a suitable solvent (e.g., CCl₄).

Analysis:

-

The out-of-plane C-H bending vibration for the double bond is highly characteristic:

-

(E)-isomers show a strong absorption band around 960-970 cm⁻¹.

-

(Z)-isomers show a strong absorption band around 675-730 cm⁻¹.

-

Visualization of Isomeric Relationship and Identification Workflow

Diagram 1: Isomeric Relationship of this compound

Caption: Geometric isomers of this compound.

Diagram 2: Workflow for Isomer Identification

Caption: Experimental workflow for the separation and identification of this compound isomers.

Conclusion

The accurate identification and differentiation of (E)- and (Z)-pent-3-enal are crucial for their application in various fields of chemical research and development. This guide has provided a detailed summary of their key properties and comprehensive experimental protocols for their synthesis, separation, and characterization. By utilizing a combination of chromatographic and spectroscopic techniques, researchers can confidently identify and quantify these isomers, enabling their effective use in further synthetic endeavors.

References

- 1. Showing Compound 1-Penten-3-one (FDB008243) - FooDB [foodb.ca]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C5H8O | CID 5463339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-3-pentenal [webbook.nist.gov]

- 5. (Z)-3-pentenal, 53448-06-9 [thegoodscentscompany.com]

- 6. (Z)-3-pentenal [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Reactivity of the Aldehyde Group in Pent-3-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental reactivity of the aldehyde functional group in (E)-pent-3-enal. As an α,β-unsaturated aldehyde, its reactivity is modulated by the interplay between the carbonyl group and the conjugated carbon-carbon double bond. This document details the key reactions, including nucleophilic addition (1,2- vs. 1,4-addition), oxidation, reduction, and reactions involving the α-carbon. Detailed experimental protocols for representative transformations are provided, and quantitative data, where available, is summarized for comparative analysis. Reaction mechanisms and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical visualizations of the chemical processes.

Introduction

(E)-pent-3-enal is a five-carbon α,β-unsaturated aldehyde with the chemical formula C₅H₈O.[1] Its structure, featuring a conjugated system, gives rise to a rich and nuanced reactivity profile. The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, making both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic. This dual electrophilicity is central to its chemical behavior, particularly in nucleophilic addition reactions. Understanding the factors that govern regioselectivity in such additions is critical for the strategic synthesis of target molecules in medicinal chemistry and drug development. This guide will systematically explore the primary modes of reactivity of the aldehyde group in pent-3-enal.

Physicochemical Properties of (E)-Pent-3-enal:

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| Boiling Point | 101.3 °C at 760 mmHg | |

| Density | 0.824 g/cm³ | |

| Refractive Index | 1.413 | |

| CAS Number | 5604-55-7 | [1] |

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. In the case of this compound, the conjugated system allows for two primary modes of attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon (1,4-addition).

Figure 1: Resonance structures of this compound illustrating the electrophilic sites for 1,2- and 1,4-nucleophilic addition.

The regioselectivity of the nucleophilic attack is primarily governed by the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).

-

Hard Nucleophiles: Hard, highly reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor irreversible, kinetically controlled 1,2-addition to the sterically less hindered and more electrophilic carbonyl carbon.

-

Soft Nucleophiles: Softer, less basic nucleophiles, like organocuprates (Gilman reagents), amines, and thiols, preferentially undergo reversible, thermodynamically controlled 1,4-addition (conjugate addition or Michael addition) to the β-carbon, leading to a more stable enolate intermediate.

1,2-Addition: Reaction with Grignard Reagents

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to predominantly yield the 1,2-addition product, a secondary allylic alcohol.

Reaction Scheme: CH₃-CH=CH-CH₂-CHO + CH₃MgBr → CH₃-CH=CH-CH₂(CH₃)CH-OMgBr CH₃-CH=CH-CH₂(CH₃)CH-OMgBr + H₃O⁺ → CH₃-CH=CH-CH₂(CH₃)CH-OH

Experimental Protocol: Synthesis of 4-Methylhex-5-en-3-ol (Representative)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 equiv.) and anhydrous diethyl ether.

-

Grignard Reagent Formation: A solution of methyl bromide (1.2 equiv.) in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.

-

Addition of Aldehyde: The Grignard solution is cooled to 0 °C, and a solution of (E)-pent-3-enal (1.0 equiv.) in anhydrous diethyl ether is added dropwise over 30 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

1,4-Addition (Conjugate Addition): Reaction with Organocuprates

Lithium dialkylcuprates are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated aldehydes. The reaction of this compound with lithium dimethylcuprate will yield the β-alkylated aldehyde.

Reaction Scheme: CH₃-CH=CH-CH₂-CHO + (CH₃)₂CuLi → [Enolate Intermediate] [Enolate Intermediate] + H₃O⁺ → CH₃-CH(CH₃)-CH₂-CH₂-CHO

Experimental Protocol: Synthesis of 3-Methylpentanal (Representative)

-

Cuprate (B13416276) Formation: A flame-dried Schlenk flask under a nitrogen atmosphere is charged with copper(I) iodide (1.0 equiv.) and anhydrous diethyl ether. The suspension is cooled to 0 °C, and a solution of methyllithium (B1224462) (2.0 equiv.) in diethyl ether is added dropwise. The mixture is stirred until a clear, colorless solution of lithium dimethylcuprate is formed.

-

Addition of Aldehyde: The cuprate solution is cooled to -78 °C, and a solution of (E)-pent-3-enal (1.0 equiv.) in anhydrous diethyl ether is added dropwise.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of Celite, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is purified by distillation or column chromatography.

Table 1: Comparison of Nucleophilic Addition Reactions of this compound

| Reaction | Nucleophile | Predominant Product | Addition Type | Typical Yield (%) |

| Grignard Reaction | CH₃MgBr | 4-Methylhex-5-en-3-ol | 1,2-Addition | 70-85 (estimated) |

| Gilman Reaction | (CH₃)₂CuLi | 3-Methylpentanal | 1,4-Addition | 80-95 (estimated) |

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding (E)-pent-3-enoic acid, without affecting the carbon-carbon double bond using mild oxidizing agents.

Reaction Scheme: CH₃-CH=CH-CH₂-CHO + [O] → CH₃-CH=CH-CH₂-COOH

Figure 2: Workflow for the oxidation of this compound.

Experimental Protocol: Synthesis of (E)-Pent-3-enoic Acid

-

Tollens' Reagent Preparation: In a clean test tube, add 2 mL of 0.1 M silver nitrate (B79036) solution. Add one drop of 5% sodium hydroxide (B78521) solution. Add 2 M aqueous ammonia (B1221849) dropwise until the brown precipitate of silver oxide just dissolves.

-

Oxidation: Add a few drops of (E)-pent-3-enal to the freshly prepared Tollens' reagent.

-

Reaction: Gently warm the mixture in a water bath for a few minutes. A silver mirror will form on the inside of the test tube, indicating the oxidation of the aldehyde.

-

Workup (for preparative scale): For larger-scale synthesis, oxidation with silver(I) oxide in a basic medium is preferred. After the reaction is complete, the mixture is filtered to remove silver metal. The filtrate is acidified with dilute HCl to precipitate the carboxylic acid.

-

Purification: The crude carboxylic acid can be purified by recrystallization or distillation.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Typical Yield (%) |

| Tollens' Reagent (Ag(NH₃)₂⁺) | (E)-Pent-3-enoic acid | Qualitative |

| Silver(I) oxide (Ag₂O) | (E)-Pent-3-enoic acid | 70-90 (estimated) |

Reduction of the Aldehyde Group

The carbonyl group of this compound can be selectively reduced to a primary alcohol, (E)-pent-3-en-1-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni) can reduce both the aldehyde and the carbon-carbon double bond.

Figure 3: Reduction pathways of this compound with different reducing agents.

Experimental Protocol: Synthesis of (E)-Pent-3-en-1-ol

-

Reaction Setup: A round-bottom flask is charged with a solution of (E)-pent-3-enal (1.0 equiv.) in methanol (B129727) or ethanol (B145695) and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (1.0-1.2 equiv.) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Workup: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude alcohol, which can be purified by distillation.

Table 3: Reduction of this compound

| Reducing Agent | Product | Typical Yield (%) |

| NaBH₄ | (E)-Pent-3-en-1-ol | >90 (estimated) |

| LiAlH₄ | (E)-Pent-3-en-1-ol | >90 (estimated) |

| H₂/Pd-C | Pentan-1-ol | >95 (estimated) |

Reactions at the α-Carbon

The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in various reactions, such as the aldol (B89426) condensation.

Aldol Condensation

This compound can undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound. The reaction involves the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form a new α,β-unsaturated aldehyde.

Experimental Protocol: Crossed-Aldol Condensation of this compound with Acetone (B3395972) (Representative)

-

Reaction Setup: A solution of sodium hydroxide (0.5 equiv.) in a mixture of ethanol and water is prepared in a round-bottom flask and cooled to 10-15 °C.

-

Reaction: A mixture of (E)-pent-3-enal (1.0 equiv.) and acetone (1.5 equiv.) is added dropwise to the stirred basic solution.

-

Condensation: The reaction is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Workup: The reaction mixture is neutralized with dilute acetic acid and extracted with ethyl acetate.

-

Purification: The organic layer is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Conclusion

The reactivity of the aldehyde group in (E)-pent-3-enal is richly diverse, offering multiple avenues for synthetic transformations. The presence of the conjugated double bond introduces the possibility of 1,4-addition, with the regioselectivity being controllable through the choice of nucleophile. Standard aldehyde reactions such as oxidation and reduction can be performed with high selectivity using appropriate reagents. Furthermore, the acidity of the α-protons allows for carbon-carbon bond formation via enolate intermediates. This guide provides a foundational understanding and practical protocols for exploring the chemistry of this versatile building block, which is of significant interest to the fields of organic synthesis and drug discovery.

References

A-Z of Isomers: A Comparative Analysis of Conjugated vs. Non-Conjugated Pentenal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conjugated and non-conjugated isomers of pentenal, focusing on their structural, spectroscopic, and chemical properties. The information presented is intended to serve as a comprehensive resource for professionals in research and development.

Introduction to Pentenal Isomers

Pentenal (C₅H₈O) is an unsaturated aldehyde with several isomers, primarily distinguished by the position of the carbon-carbon double bond relative to the carbonyl group. This structural difference fundamentally defines them as either conjugated or non-conjugated systems, which in turn dictates their relative stability, reactivity, and spectroscopic properties. The primary isomers of interest are:

-

Conjugated Isomers: (2E)-pent-2-enal and (2Z)-pent-2-enal. In these molecules, the C=C double bond is adjacent to the C=O double bond, creating a conjugated π-system. (2E)-pent-2-enal is generally the more stable of the two.

-

Non-Conjugated Isomers: pent-4-enal. In this isomer, the C=C double bond is separated from the carbonyl group by two sigma bonds, preventing conjugation.[1]

The conjugation in pent-2-enal allows for the delocalization of π-electrons across the O=C-C=C framework. This delocalization results in a more stable molecule compared to the non-conjugated isomers where such resonance is not possible.

Spectroscopic Properties: A Comparative Overview

The structural differences between conjugated and non-conjugated pentenal isomers give rise to distinct spectroscopic signatures. These differences are invaluable for their identification and characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the pentenal isomers. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their electronic environment.

In ¹H NMR, the protons attached to the double bond (vinylic protons) and the aldehyde proton in the conjugated isomer, (E)-pent-2-enal, are significantly deshielded and appear further downfield compared to those in the non-conjugated pent-4-enal.[2][3] This is due to the electron-withdrawing effect of the conjugated system.

Similarly, in ¹³C NMR, the carbons of the C=C and C=O bonds in the conjugated system show characteristic downfield shifts.[4][5] The carbonyl carbon in conjugated aldehydes typically appears at a lower chemical shift compared to saturated aldehydes.

Table 1: ¹H NMR Spectroscopic Data (approx. δ, ppm)

| Proton Assignment | (E)-pent-2-enal[2] | pent-4-enal |

| Aldehyde (-CHO) | ~9.52 | ~9.77 |

| Vinylic (=CH-) | ~6.94, ~6.12 | ~5.80, ~5.05 |

| Allylic (-CH₂-C=) | ~2.38 | ~2.40 |

| Homoallylic (=C-CH₂-) | N/A | ~2.30 |

| Methyl (-CH₃) | ~1.13 | N/A |

Table 2: ¹³C NMR Spectroscopic Data (approx. δ, ppm)

| Carbon Assignment | (E)-pent-2-enal | pent-4-enal[6] |

| Carbonyl (C=O) | ~193.5 | ~202.0 |

| Vinylic (=CH-) | ~155.0, ~135.0 | ~137.0, ~115.5 |

| Allylic (-CH₂-C=) | ~25.5 | ~43.0 |

| Homoallylic (=C-CH₂-) | N/A | ~22.0 |

| Methyl (-CH₃) | ~12.5 | N/A |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carbonyl (C=O) and carbon-carbon double bond (C=C) functional groups. The positions of these absorption bands are influenced by conjugation.

For (E)-pent-2-enal, the C=O and C=C stretching vibrations appear at lower frequencies compared to non-conjugated systems. This shift to lower wavenumber is a direct consequence of the delocalization of π-electrons, which weakens the double bonds, lowering the energy required for vibration.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | (E)-pent-2-enal (Conjugated) | pent-4-enal (Non-conjugated) |

| C=O Stretch | ~1690 - 1715 | ~1720 - 1740 |

| C=C Stretch | ~1640 | ~1640 |

| =C-H Stretch | >3000 | >3000 |

| Aldehyde C-H Stretch | ~2720, ~2820 | ~2720, ~2820 |

Note: The C=C stretching frequency is similar in both, but the intensity is often enhanced in the conjugated isomer.

2.3. UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-system in conjugated molecules like (E)-pent-2-enal allows for electron excitation at lower energies (longer wavelengths) compared to their non-conjugated counterparts.[7]

(E)-pent-2-enal exhibits a strong π → π* transition at a longer wavelength (λ_max) due to conjugation. A weaker n → π* transition is also observed.[8][9] In contrast, the non-conjugated pent-4-enal, lacking the extended π-system, will have its primary π → π* absorption at a much shorter wavelength, typically below the standard measurement range of many spectrophotometers.[10]

Table 4: UV-Visible Absorption Maxima (λ_max, nm)

| Transition | (E)-pent-2-enal | pent-4-enal |

| π → π | ~220 - 230 | <200 |

| n → π | ~320 - 330 | ~280 - 300 |

Experimental Protocols

3.1. Synthesis of Pentenal Isomers

Synthesis of (E)-pent-2-enal: A common method is the aldol (B89426) condensation of propanal, which dimerizes and then dehydrates to form the conjugated aldehyde.[11] Another route is the oxidation of (E)-pent-2-en-1-ol.

Protocol: Oxidation of (E)-pent-2-en-1-ol to (E)-pent-2-enal

-

Dissolve (E)-pent-2-en-1-ol in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by quenching any excess oxidizing agent, followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography or distillation to yield (E)-pent-2-enal.

Synthesis of pent-4-enal: This isomer can be synthesized through the oxidation of pent-4-en-1-ol.[12][13]

Protocol: Oxidation of pent-4-en-1-ol to pent-4-enal

-

Set up a reaction flask with pent-4-en-1-ol in DCM.

-

Slowly add a solution of a mild oxidizing agent like PCC or Dess-Martin periodinane at room temperature.

-

Stir the mixture for a designated time (typically 1-2 hours), monitoring progress with TLC.

-

Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts.

-

Remove the solvent under reduced pressure to obtain crude pent-4-enal, which can be further purified if necessary.

3.2. Isomerization

Non-conjugated pentenal isomers can be isomerized to the more thermodynamically stable conjugated form, typically under acidic or basic conditions.

Protocol: Isomerization of pent-4-enal to (E)-pent-2-enal

-

Dissolve pent-4-enal in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a base (e.g., potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture (e.g., reflux) and monitor the isomerization process using GC-MS or NMR spectroscopy.

-

Once equilibrium is reached or the desired conversion is achieved, neutralize the catalyst.

-

Isolate the product mixture through an appropriate workup and purify by distillation or chromatography.

Visualization of Key Processes

4.1. Isomerization Pathway

The following diagram illustrates the base-catalyzed isomerization of pent-4-enal to the more stable (E)-pent-2-enal. This process proceeds through an enolate intermediate.

References

- 1. 4-Pentenal | C5H8O | CID 16418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-2-Pentenal(1576-87-0) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Penten-1-ol [webbook.nist.gov]

- 13. 4-Penten-1-ol(821-09-0) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Discovery and Synthesis of Pent-3-enal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise first documented synthesis of Pent-3-enal has proven difficult to ascertain from currently accessible historical literature. The synthesis presented herein is based on the well-established Claisen rearrangement, a historically significant method for the formation of γ,δ-unsaturated carbonyl compounds, and represents a plausible and illustrative early synthetic route.

Introduction

This compound, a β,γ-unsaturated aldehyde, is a valuable building block in organic synthesis. Its discovery and initial synthesis, while not definitively documented in readily available literature, can be understood in the context of the development of foundational reactions in organic chemistry. One of the earliest and most elegant methods for the synthesis of γ,δ-unsaturated carbonyls is the Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement of allyl vinyl ethers. This reaction, discovered by Rainer Ludwig Claisen, proceeds through a concerted, pericyclic transition state, offering a high degree of stereocontrol and efficiency.[2][3][4] This guide details a representative synthesis of this compound employing this classic transformation.

Core Synthesis: Claisen Rearrangement

The synthesis of this compound can be achieved via the thermal rearrangement of allyl vinyl ether. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of the carbon-carbon bond between the C3 of the allyl group and the vinyl carbon, with concomitant cleavage of the C-O bond of the ether.[1]

Reaction Scheme:

Caption: Claisen rearrangement of allyl vinyl ether to this compound.

Experimental Protocol: Synthesis of this compound via Claisen Rearrangement

This protocol is a representative procedure based on the principles of the Claisen rearrangement for the synthesis of γ,δ-unsaturated aldehydes.

Materials:

-

Allyl alcohol

-

Ethyl vinyl ether

-

Mercuric acetate (B1210297) (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Inert atmosphere (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Formation of Allyl Vinyl Ether (in situ): A mixture of allyl alcohol (1 mole equivalent) and a catalytic amount of mercuric acetate (0.01 mole equivalent) is heated to reflux. Ethyl vinyl ether (1.5 mole equivalents) is added dropwise to the refluxing mixture over a period of 1 hour. The reaction is monitored by thin-layer chromatography (TLC) until the consumption of allyl alcohol is complete.

-

Claisen Rearrangement: The reaction mixture containing the in situ generated allyl vinyl ether is then heated to a higher temperature (typically 150-200 °C) in a sealed tube or under reflux in a high-boiling inert solvent (e.g., xylene) to effect the[1][1]-sigmatropic rearrangement. The progress of the rearrangement is monitored by Gas Chromatography (GC) or TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by fractional distillation under an inert atmosphere to yield the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 103-105 °C |

| Density | 0.845 g/cm³ |

| Typical Yield | 60-75% |

| Appearance | Colorless liquid |

| IR (ν, cm⁻¹) | ~3020 (C-H, alkene), ~2720 (C-H, aldehyde), ~1725 (C=O, aldehyde), ~1640 (C=C, alkene) |

| ¹H NMR (CDCl₃, δ, ppm) | ~9.7 (t, 1H, CHO), ~5.5 (m, 2H, CH=CH), ~3.1 (d, 2H, CH₂), ~1.7 (d, 3H, CH₃) |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

While the historical record of the very first synthesis of this compound remains elusive, the Claisen rearrangement provides a robust and historically significant framework for its preparation. This technical guide offers researchers and professionals a detailed understanding of a representative synthetic protocol, including the necessary experimental details and expected outcomes. The principles outlined here are fundamental to the synthesis of a wide range of unsaturated carbonyl compounds, which continue to be of great interest in drug discovery and development.

References

Methodological & Application

Application Note: Selective Synthesis of (E)-4-Hydroxypent-2-enal

Introduction

The selective oxidation of polyfunctional molecules is a critical challenge in organic synthesis, particularly in the development of pharmaceutical intermediates. (E)-4-hydroxypent-2-enal is a valuable building block possessing both an aldehyde and a secondary allylic alcohol, making it a versatile precursor for various complex molecular architectures. This application note details a robust and highly selective protocol for the synthesis of (E)-4-hydroxypent-2-enal from the readily available starting material, pent-2-ene-1,4-diol (B8539784). The described method utilizes activated manganese dioxide (MnO₂), a mild and chemoselective oxidizing agent renowned for its efficacy in oxidizing primary allylic alcohols without affecting secondary alcohols or carbon-carbon double bonds.[1][2][3] This protocol offers high yields and operational simplicity, making it suitable for both academic research and industrial applications.

Reaction Scheme

The synthesis proceeds via the selective oxidation of the primary allylic hydroxyl group of pent-2-ene-1,4-diol to an aldehyde, leaving the secondary hydroxyl group intact.

Starting Material: Pent-2-ene-1,4-diol Product: (E)-4-hydroxypent-2-enal Reagent: Activated Manganese Dioxide (MnO₂) Solvent: Dichloromethane (B109758) (DCM) Temperature: Room Temperature

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-4-hydroxypent-2-enal. The yield is based on typical results for similar selective oxidations using manganese dioxide.[3][4]

| Parameter | Value |

| Starting Material | Pent-2-ene-1,4-diol |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Product | (E)-4-hydroxypent-2-enal |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Reaction Conditions | |

| Oxidizing Agent | Activated MnO₂ |

| Stoichiometry (MnO₂) | 5-10 equivalents |

| Solvent | Dichloromethane (DCM) |

| Temperature | 20-25 °C (Room Temp.) |

| Reaction Time | 12-24 hours |

| Performance | |

| Yield (Estimated) | 85-95% |

| Purity (crude) | >90% |

| Product Characterization | |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 9.55 (d, J=8.0 Hz, 1H), 6.85 (dd, J=15.5, 4.5 Hz, 1H), 6.35 (dd, J=15.5, 1.5 Hz, 1H), 4.50 (m, 1H), 2.50 (br s, 1H), 1.35 (d, J=6.5 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 193.5, 155.0, 132.0, 68.0, 23.0 |

Detailed Experimental Protocol

Materials and Equipment

-

Pent-2-ene-1,4-diol (98% purity)

-

Activated Manganese Dioxide (MnO₂, precipitated, activated at 120 °C for 4 hours)

-

Dichloromethane (DCM), anhydrous

-

Celite® or a similar filtration aid

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add a solution of pent-2-ene-1,4-diol (5.0 g, 49.0 mmol) in anhydrous dichloromethane (150 mL).

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (42.6 g, 490 mmol, 10 equivalents) portion-wise over 10 minutes. The reaction mixture will turn into a black suspension.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature (20-25 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate (B1210297) in hexanes). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide solids. Wash the filter cake thoroughly with dichloromethane (3 x 50 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude product is often of high purity. If further purification is required, column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes can be performed.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (E)-4-hydroxypent-2-enal.

Caption: Workflow for the synthesis of (E)-4-hydroxypent-2-enal.

Reaction Logic

The diagram below outlines the chemical transformation and the role of the selective oxidant.

Caption: Chemoselective oxidation of pent-2-ene-1,4-diol.

References

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-pent-3-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the stereoselective synthesis of (Z)-pent-3-enal, a valuable intermediate in organic synthesis. The protocol outlines a two-step process commencing with the stereoselective reduction of a commercially available precursor, followed by a selective oxidation to yield the target aldehyde.

Overview of the Synthetic Strategy

The synthesis of (Z)-pent-3-enal is accomplished through a robust two-step sequence:

-

Stereoselective Hydrogenation: Partial hydrogenation of pent-3-yn-1-ol using a poisoned palladium catalyst (Lindlar's catalyst) affords (Z)-pent-3-en-1-ol with high stereoselectivity.

-

Selective Oxidation: The resulting primary allylic alcohol is then oxidized to the corresponding aldehyde, (Z)-pent-3-enal, using a mild and selective oxidizing agent to prevent over-oxidation or isomerization of the double bond.

This strategy ensures high fidelity in establishing the desired (Z)-geometry of the carbon-carbon double bond.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of (Z)-pent-3-enal.

Table 1: Stereoselective Hydrogenation of Pent-3-yn-1-ol

| Method | Catalyst | Starting Material | Product | Typical Yield (%) | (Z):(E) Ratio |

| Catalytic Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃/PbO) | pent-3-yn-1-ol | (Z)-pent-3-en-1-ol | >94 | >96:4 |

Table 2: Selective Oxidation of (Z)-pent-3-en-1-ol

| Method | Oxidizing Agent | Starting Material | Product | Typical Yield (%) |

| Dess-Martin Oxidation | Dess-Martin Periodinane | (Z)-pent-3-en-1-ol | (Z)-pent-3-enal | High |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | (Z)-pent-3-en-1-ol | (Z)-pent-3-enal | High |

Experimental Protocols

Method 1: Synthesis of (Z)-pent-3-en-1-ol via Lindlar Hydrogenation

This protocol is adapted from established procedures for the selective hydrogenation of alkynes to cis-alkenes.[1]

Materials:

-

pent-3-yn-1-ol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (B57606) (optional, as a selectivity enhancer)

-

Diethyl ether (anhydrous)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve pent-3-yn-1-ol (1.0 eq) in anhydrous diethyl ether.

-